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Compound of Interest

Compound Name: Ac-Cys-NHMe

Cat. No.: B12363904

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-acetyl-L-cysteine-N'-
methylamide (Ac-Cys-NHMe), a key reagent in advanced chemoenzymatic protein
engineering. We will delve into its chemical structure, molecular properties, and its principal
application in the Lysine Acylation Using Conjugating Enzymes (LACE) technique for site-
specific protein modification.

Core Molecular Data of Ac-Cys-NHMe

Ac-Cys-NHMe is a derivative of the amino acid cysteine, featuring an N-terminal acetyl group
and a C-terminal N-methylamide. These modifications render the molecule suitable as a
building block for the synthesis of peptide thioesters, which are crucial substrates in the LACE

methodology.[1]

Property Value Source

Molecular Formula C6H12N202S

Molecular Weight 176.24 g/mol
(2R)-2-acetamido-N-methyl-3-

IUPAC Name )
sulfanylpropanamide

CAS Number 10061-65-1
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Chemical Structure of Ac-Cys-NHMe

The structure of Ac-Cys-NHMe is characterized by a central cysteine residue. The amine
group is protected by an acetyl moiety, and the carboxylic acid is converted to an N-
methylamide. The key functional group for its application in LACE is the thiol (-SH) group of the
cysteine side chain.
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Figure 1. Chemical structure of Ac-Cys-NHMe.
Application in Lysine Acylation Using Conjugating
Enzymes (LACE)

Ac-Cys-NHMe is a fundamental component for the chemoenzymatic modification of proteins
via the LACE technique. This method allows for the site-specific attachment of various
molecules, such as fluorophores, biotin, or even other proteins, to a target protein at a specific
lysine residue. The LACE technology relies on the E2 SUMO-conjugating enzyme, Ubc9, which
recognizes a short peptide tag (e.g., IKQE) engineered into the target protein and catalyzes the
formation of an isopeptide bond between the lysine in the tag and a reactive peptide thioester.
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Ac-Cys-NHMe is used to generate this reactive peptide thioester. It can be reacted with a
peptide hydrazide to form a peptide thioester, which then serves as the substrate for the Ubc9
enzyme.

Experimental Protocols

The following protocols are generalized from methodologies described in the literature and
provide a framework for the application of Ac-Cys-NHMe in a typical LACE reaction.

1. Synthesis of a Peptide Thioester from Ac-Cys-NHMe

This protocol outlines the creation of a reactive peptide thioester, which will be the acyl donor in
the LACE reaction.

o Materials:
o Ac-Cys-NHMe
o Peptide hydrazide with the desired modification (e.g., a fluorescent dye)
o Sodium nitrite (NaNO2)
o 4-mercaptophenylacetic acid (MPAA)
o Tris(2-carboxyethyl)phosphine (TCEP)
o Reaction Buffer: 6 M Guanidine-HCI, 0.2 M HEPPS, pH 7.0
e Procedure:
o Dissolve the peptide hydrazide in an appropriate acidic buffer.

o Cool the solution to -15°C and add a solution of sodium nitrite to convert the hydrazide to
an azide.

o After a short incubation, add a solution of Ac-Cys-NHMe and MPAA to the reaction
mixture.
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o Allow the reaction to proceed for several hours at low temperature, monitoring the
formation of the peptide thioester by HPLC-MS.

o Purify the resulting peptide thioester using reverse-phase HPLC.
2. Ubc9-Mediated LACE Reaction
This protocol describes the site-specific modification of a target protein containing a LACE tag.
e Materials:

o Target protein with a LACE tag (e.g., IKQE)

o

Purified peptide thioester (from Protocol 1)

[¢]

Recombinant Ubc9 enzyme

[¢]

Reaction Buffer: 50 mM HEPES, 50 mM KCI, pH 7.5

[e]

Dithiothreitol (DTT)
e Procedure:

o Prepare a reaction mixture containing the target protein (e.g., 15 uM), the peptide thioester
(e.g., 120 uM), and Ubc9 (e.g., 30 uM) in the reaction buffer.

o Add DTT to a final concentration of 1 mM.

o Incubate the reaction at 37°C for 1-4 hours. The optimal reaction time should be
determined empirically.

o Monitor the progress of the reaction by SDS-PAGE, looking for a band shift corresponding
to the modified target protein.

o Confirm the modification by mass spectrometry.

o Purify the modified protein using an appropriate chromatography method (e.g., size
exclusion or affinity chromatography).
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LACE Workflow Diagram

The following diagram illustrates the key steps in the LACE protein modification workflow, from
the preparation of the reactive thioester to the final modified protein.
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Figure 2. Workflow for LACE-mediated protein modification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Ac-Cys-NHMe for
Chemoenzymatic Protein Modification]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12363904#ac-cys-nhme-structure-and-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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